(3Z)-3-(hydroxyimino)-1-[2-(2-methylphenoxy)ethyl]-1,3-dihydro-2H-indol-2-one
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Overview
Description
(3Z)-3-(hydroxyimino)-1-[2-(2-methylphenoxy)ethyl]-1,3-dihydro-2H-indol-2-one is a complex organic compound with a unique structure that includes an indole core, a hydroxyimino group, and a 2-methylphenoxyethyl side chain. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-(hydroxyimino)-1-[2-(2-methylphenoxy)ethyl]-1,3-dihydro-2H-indol-2-one typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of an indole derivative with a hydroxyimino compound under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. Flow microreactor systems have been shown to be effective in the synthesis of complex organic compounds, offering advantages such as better control over reaction parameters and scalability .
Chemical Reactions Analysis
Types of Reactions
(3Z)-3-(hydroxyimino)-1-[2-(2-methylphenoxy)ethyl]-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or hydroxylamines.
Substitution: The indole core and the phenoxyethyl side chain can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyimino group can yield nitroso or nitro compounds, while reduction can produce amines or hydroxylamines.
Scientific Research Applications
(3Z)-3-(hydroxyimino)-1-[2-(2-methylphenoxy)ethyl]-1,3-dihydro-2H-indol-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activities, such as antimicrobial or anticancer properties, are of interest for drug discovery and development.
Medicine: Research into its pharmacological effects and potential therapeutic applications is ongoing.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3Z)-3-(hydroxyimino)-1-[2-(2-methylphenoxy)ethyl]-1,3-dihydro-2H-indol-2-one involves its interaction with molecular targets such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity. The indole core and phenoxyethyl side chain contribute to the overall molecular recognition and activity.
Comparison with Similar Compounds
Similar Compounds
- (3Z)-3-(hydroxyimino)-1-[2-(2-chlorophenoxy)ethyl]-1,3-dihydro-2H-indol-2-one
- (3Z)-3-(hydroxyimino)-1-[2-(2-methoxyphenoxy)ethyl]-1,3-dihydro-2H-indol-2-one
- (3Z)-3-(hydroxyimino)-1-[2-(2-fluorophenoxy)ethyl]-1,3-dihydro-2H-indol-2-one
Uniqueness
The uniqueness of (3Z)-3-(hydroxyimino)-1-[2-(2-methylphenoxy)ethyl]-1,3-dihydro-2H-indol-2-one lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 2-methylphenoxyethyl side chain may enhance its lipophilicity and membrane permeability, potentially improving its pharmacokinetic properties compared to similar compounds.
Properties
IUPAC Name |
1-[2-(2-methylphenoxy)ethyl]-3-nitrosoindol-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-12-6-2-5-9-15(12)22-11-10-19-14-8-4-3-7-13(14)16(18-21)17(19)20/h2-9,20H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQCIWUSUNCTXEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCN2C3=CC=CC=C3C(=C2O)N=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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